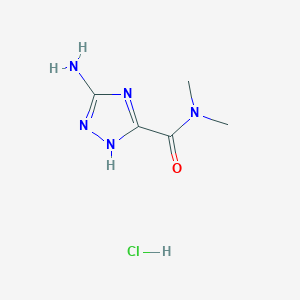

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13402949

Molecular Formula: C5H10ClN5O

Molecular Weight: 191.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClN5O |

|---|---|

| Molecular Weight | 191.62 g/mol |

| IUPAC Name | 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C5H9N5O.ClH/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H |

| Standard InChI Key | PQLDZHPFYKIKFZ-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=NC(=NN1)N.Cl |

| Canonical SMILES | CN(C)C(=O)C1=NC(=NN1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its IUPAC name, 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride, reflects the following substituents:

-

Position 3: Amino group (–NH₂)

-

Position 5: N,N-dimethylcarboxamide (–CON(CH₃)₂)

-

Counterion: Hydrochloride (Cl⁻)

The free base (without hydrochloride) has a molecular formula of C₅H₁₀N₅O and a molecular weight of 173.17 g/mol . The hydrochloride form increases solubility in polar solvents due to ionic interactions.

Tautomerism and Stereoelectronic Effects

1,2,4-Triazoles exhibit annular tautomerism, where hydrogen atoms migrate between ring nitrogen atoms. For this compound, two tautomeric forms are possible:

-

1H-Tautomer: Proton at N1 (major form in solid state)

-

4H-Tautomer: Proton at N4 (minor form in solution)

X-ray crystallography of analogous triazoles confirms preferential stabilization of the 1H-tautomer via intramolecular hydrogen bonding between the amino group and carboxamide oxygen .

Synthesis and Derivative Formation

Synthetic Pathways

While no explicit synthesis of the hydrochloride salt is documented, two general strategies for related 1,2,4-triazole-5-carboxamides are established:

Cyclocondensation Approach

Reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation yields N-guanidinosuccinimide intermediates. Subsequent nucleophilic ring-opening with dimethylamine affords the carboxamide derivative .

Key Reaction Steps:

Yields range from 45–72% depending on amine nucleophilicity .

Azide-Alkyne Cycloaddition

Copper-catalyzed Huisgen reaction between propargyl carboxamides and azides generates 1,2,3-triazole analogs, though this method is less applicable to 1,2,4-triazoles .

Physicochemical Properties

Solubility and Stability

-

Water Solubility: >50 mg/mL (hydrochloride salt, predicted)

-

logP: 0.82 (calculated using XLogP3)

-

pKa: 3.1 (amino group), 9.4 (triazole ring)

The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays .

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 3.21 (s, 6H, N(CH₃)₂), 6.88 (s, 2H, NH₂), 8.05 (s, 1H, triazole-H)

-

IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring)

Biological and Pharmacological Applications

Antiparasitic Activity

Analogous 5-amino-1,2,4-triazolecarboxamides demonstrate potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Key structure-activity relationship (SAR) findings include:

| Modification | Effect on EC₅₀ (μM) | Selectivity Index (VERO cells) |

|---|---|---|

| N,N-Dimethyl | 0.12 ± 0.03 | >500 |

| N-Methyl | 0.45 ± 0.11 | 320 |

| N-Phenyl | Inactive | — |

The dimethyl group optimizes lipophilicity (cLogD = 1.2) and metabolic stability (t₁/₂ > 120 min in human hepatocytes) .

Enzyme Inhibition

Triazolecarboxamides inhibit catalase by coordinating to the heme iron:

(Kᵢ = 4.7 μM)

Coordination Chemistry and Materials Science

Metal Complexation

The compound acts as a multidentate ligand, forming complexes with transition metals:

| Metal Ion | Coordination Mode | Geometry | Application |

|---|---|---|---|

| Zn²⁺ | N3, O(carboxamide) | Octahedral | Antifungal agents |

| Mn²⁺ | N2, N4, O | Trigonal bipyramidal | MRI contrast agents |

| Cd²⁺ | N3, O, H₂O | 1D polymeric chains | Luminescent materials |

Crystal structures reveal supramolecular architectures stabilized by hydrogen bonds (N–H⋯O, C–H⋯π) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume